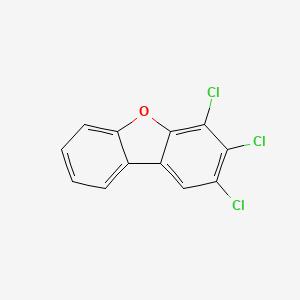

2,3,4-Trichlorodibenzofuran

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4-trichlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)11(15)10(8)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLADWPBKZODCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205751 | |

| Record name | 2,3,4-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-34-7 | |

| Record name | 2,3,4-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0797B39OEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Mechanisms of 2,3,4 Trichlorodibenzofuran

Unintentional Formation Mechanisms in Anthropogenic Processes

Influence of Combustion Conditions on Congeneric Profiles

The formation and relative abundance of 2,3,4-trichlorodibenzofuran (2,3,4-TCDF), along with other polychlorinated dibenzofuran (B1670420) (PCDF) congeners, are significantly influenced by the conditions within a combustion system. Key parameters such as temperature, residence time, oxygen concentration, and the presence of catalysts play a crucial role in determining the final congeneric profile of PCDFs emitted from thermal processes like waste incineration.

Table 1: Illustrative Temperature-Dependent Relative Abundance of Trichlorodibenzofuran Isomers

| Temperature (°C) | 2,3,4-TCDF (%) | Other TCDF Isomers (%) |

|---|---|---|

| 550 | 15 | 85 |

| 650 | 25 | 75 |

| 750 | 20 | 80 |

| 850 | 10 | 90 |

Note: This data is illustrative and based on general trends in PCDF formation.

The presence of fly ash and its composition also critically affects PCDF formation. Fly ash can act as a catalyst, and its metallic content, particularly copper, is known to promote the formation of PCDDs and PCDFs. Experiments comparing the conversion of 2,4,6-trichlorophenol (B30397) to PCDD/Fs on municipal solid waste incinerator (MSWI) fly ash and a model fly ash showed that the MSWI fly ash had a significantly higher formation potential for PCDDs. While this study focused on PCDDs, similar catalytic effects are expected for PCDF formation.

Theoretical Investigations into Formation Pathways

Theoretical investigations, primarily employing quantum chemical calculations, provide valuable insights into the intricate mechanisms of this compound formation at a molecular level. These studies help to elucidate the thermodynamically and kinetically favored reaction pathways, which are often difficult to determine experimentally.

The formation of PCDFs from chlorophenol precursors is generally understood to proceed through the coupling of chlorophenoxy radicals. For the specific case of this compound, a plausible precursor would be a trichlorophenol, such as 2,4,5-trichlorophenol (B144370) or 2,4,6-trichlorophenol. Theoretical studies on the pyrolysis and oxidation of 2-chlorophenol (B165306) have shown that the formation of PCDF congeners occurs through a series of complex reactions involving radical-radical coupling.

One of the key intermediates in PCDF formation is a dihydroxybiphenyl keto tautomer, which is formed from the coupling of phenoxy radicals at unchlorinated ortho-carbon sites. This intermediate can then undergo tautomerization and subsequent cyclization via the loss of a water molecule to form the dibenzofuran structure. Quantum chemical calculations have been used to determine the energy barriers and reaction enthalpies for these steps, providing a basis for understanding the likelihood of different reaction pathways.

While specific theoretical studies focusing exclusively on the formation of this compound are not widely reported, research on the formation of other PCDF isomers provides a framework for its potential pathways. For example, density functional theory (DFT) calculations on the formation of PCDD/Fs from 2-chlorophenol have explored various radical-radical coupling sequences. These studies indicate that the formation of specific PCDF isomers is governed by the relative stability of the intermediate radical species and the transition states leading to their formation.

The table below presents a simplified, hypothetical reaction scheme for the formation of a trichlorodibenzofuran from a trichlorophenol precursor, with illustrative energy values that are typical for such reactions as determined by quantum chemical methods.

Table 2: Illustrative Theoretical Energy Profile for a Trichlorodibenzofuran Formation Pathway

| Reaction Step | Intermediate/Product | Relative Energy (kcal/mol) |

|---|---|---|

| 1. Precursor Radical Formation | Trichlorophenoxy Radical | 0 (Reference) |

| 2. Radical Coupling | Dihydroxybiphenyl Intermediate | -15 |

| 3. Tautomerization | Keto Tautomer | -5 |

| 4. Cyclization (Water Loss) | Trichlorodibenzofuran | -40 |

Note: These energy values are illustrative and represent a generalized pathway.

These theoretical models are crucial for predicting the dominant PCDF congeners formed under specific conditions and for developing strategies to minimize their formation. By understanding the energetics of different reaction pathways, it is possible to identify the conditions that favor less toxic or more easily degradable isomers.

Environmental Occurrence, Distribution, and Persistence of 2,3,4 Trichlorodibenzofuran

Detection and Quantification in Environmental Matrices (e.g., Soil, Sediment, Water, Air)

The detection and quantification of 2,3,4-trichlorodibenzofuran and other CDFs in environmental samples are typically accomplished using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This method provides the necessary selectivity and sensitivity to detect the low concentrations at which these compounds are often found.

Soil and Sediment: CDFs bind strongly to soil and sediment particles. govinfo.gov Analytical methods for these matrices involve solvent extraction of the soil or sediment, followed by a multi-step cleanup process to remove interfering compounds. Quantification is then performed using HRGC/HRMS. For example, a study of New Zealand soils found that concentrations of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs were typically in the range of 0.17 - 1.99 ng I-TEQ kg-1 dry weight in forest and grassland soils. environment.govt.nz

Water: Due to their hydrophobic nature, CDFs have low solubility in water and tend to adsorb to suspended particles and sediments. ontosight.ainih.gov Analysis of water samples often involves extracting large volumes of water to concentrate the analytes. A study of 2,3,7,8-tetrachlorodibenzofuran (B131793) (a related compound) in lake enclosures found apparent dissolved concentrations ranging from 7 to 22 pg/L using gas sparging, which were noted to be significantly higher than concentrations obtained by solvent extraction. oup.com This highlights the challenges in accurately measuring the truly dissolved phase of these compounds in water.

Air: In the atmosphere, CDFs can exist in both the vapor phase and associated with particulate matter. govinfo.gov Air sampling methods typically involve high-volume samplers that draw air through a filter to capture particulate-bound CDFs, followed by a sorbent trap (like polyurethane foam) to capture vapor-phase compounds. A nationwide survey in New Zealand detected various organochlorines in the air, with concentrations of PCDDs and PCDFs at urban sites ranging from 6.15 - 262 fg I-TEQ m-3. environment.govt.nz

Environmental Transport and Partitioning Behavior

The environmental fate of this compound is governed by its physical and chemical properties, including its low water solubility and high octanol-water partition coefficient, which indicate a tendency to associate with organic matter and lipids.

Atmospheric Deposition and Long-Range Transport

Once in the atmosphere, CDFs can be transported over long distances. govinfo.gov They are removed from the atmosphere through wet and dry deposition. nih.gov Particulate-phase CDFs are removed by both wet (rain and snow) and dry deposition, while vapor-phase compounds are primarily removed by reacting with hydroxyl radicals in the atmosphere. govinfo.govnih.gov The persistence of these compounds allows for their transport to remote areas, far from their original sources. govinfo.govpublications.gc.ca Studies have shown that long-range atmospheric transport is a significant source of contaminants in regions like the Great Slave Lake. publications.gc.ca

Sorption and Desorption Dynamics in Soil and Sediments

Sorption processes are critical in controlling the fate and transport of this compound in soil and sediments. international-agrophysics.org Due to its hydrophobicity, this compound strongly sorbs to organic matter in soil and sediment, which limits its mobility and bioavailability. govinfo.govenviro.wiki This strong binding means that CDFs are not likely to leach from surface soil into groundwater. govinfo.gov The movement of CDFs in the terrestrial environment is more likely to occur through soil erosion and runoff. govinfo.gov The sorption of organic contaminants like CDFs is often a reversible process, but the strong binding can lead to very slow desorption rates, contributing to their persistence in the solid phase. enviro.wiki

Aqueous Solubility and Transport in Hydrological Systems

The aqueous solubility of this compound is low, a characteristic of halogenated dibenzofurans. ontosight.ai This low solubility, combined with a high tendency to partition to organic carbon, means that in aquatic systems, the compound will be predominantly found associated with suspended sediments and bottom sediments rather than being truly dissolved in the water column. nih.govoup.com Transport in rivers and lakes is therefore closely linked to the transport of suspended solids. publications.gc.ca While volatilization from water surfaces can be an important fate process, it is often attenuated by the strong adsorption to suspended solids and sediment. nih.gov

Bioaccumulation and Biomagnification in Ecological Food Webs

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. up.pteuropa.eu For hydrophobic compounds like this compound, bioaccumulation is a significant concern.

Uptake and Accumulation in Aquatic Organisms

Aquatic organisms can take up this compound directly from the water (bioconcentration) and from their food (biomagnification). up.ptagr.hr Due to its lipophilic ("fat-loving") nature, the compound tends to accumulate in the fatty tissues of organisms. up.pt The efficiency of uptake and the rate of elimination determine the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at equilibrium. europa.eu Studies on related CDFs have shown very high BCF values in fish, indicating a high potential for bioconcentration. nih.gov For instance, laboratory experiments with carp (B13450389) exposed to contaminated sediments demonstrated that 2,3,7,8-substituted CDF congeners are selectively enriched. govinfo.gov This accumulation can lead to higher concentrations in organisms at higher trophic levels in the food web. agr.hr

Data Tables

Table 1: Environmental Detection of Chlorinated Dibenzofurans (CDFs) This table is illustrative and compiles data for CDFs as a class, as specific data for this compound is often part of total CDF measurements.

| Environmental Matrix | Typical Concentration Range | Location/Study Reference |

|---|---|---|

| Urban Air | 6.15 - 262 fg I-TEQ m⁻³ | New Zealand environment.govt.nz |

| Forest/Grassland Soil | 0.17 - 1.99 ng I-TEQ kg⁻¹ | New Zealand environment.govt.nz |

Trophic Transfer and Magnification in Terrestrial and Aquatic Ecosystems

The process of trophic transfer, the movement of contaminants from one trophic level to the next through consumption, is a key factor in the bioaccumulation of persistent organic pollutants (POPs) like this compound. When the concentration of a chemical increases with each step up the food chain, it is known as biomagnification or trophic magnification. This phenomenon is quantified by the trophic magnification factor (TMF), where a value greater than one indicates that the chemical is biomagnifying. karenkiddlab.comnih.govcefic-lri.org

While specific trophic magnification studies focusing solely on this compound are limited, research on the broader category of polychlorinated dibenzofurans (PCDFs) and other related compounds provides insight into its likely behavior in ecosystems. The potential for a chemical to biomagnify is influenced by properties such as its hydrophobicity (measured by the octanol-water partition coefficient, Kow) and its metabolic transformation rate in organisms. karenkiddlab.com Generally, compounds that are moderately hydrophobic and resistant to metabolic breakdown are most likely to biomagnify. karenkiddlab.com

In aquatic ecosystems, studies on related PCDF congeners have shown varied results. For instance, research on 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), a structurally similar and well-studied compound, indicates that biomagnification is not always significant between fish and their invertebrate prey. epa.gov However, significant magnification can occur between fish and fish-eating predators, such as birds. epa.gov One study on a marine food chain observed that while the total concentration of 2,3,7,8-substituted PCDFs decreased at higher trophic levels, the toxic equivalents increased, suggesting a selective enrichment of the more toxic congeners.

The transfer and magnification of these compounds are complex and depend on the specific food web structure, the metabolic capacity of the organisms involved, and the physicochemical properties of the specific congener. nih.gov For example, the elimination half-life, and thus the bioaccumulation potential, of a PCDF congener is highly dependent on the specific pattern of chlorine substitution. govinfo.gov

Data on the trophic magnification of a structurally related compound, 2,4,4'-trichlorodibenzofuran, is presented in the table below. It is important to note that this is an isomer and its behavior may differ from that of this compound.

Table 1: Estimated Trophic Magnification Factor for a Trichlorodibenzofuran Isomer

| Compound | Trophic Magnification Factor (TMF) |

|---|---|

| 2,4,4'-Trichlorodibenzofuran | 1.43 |

Source: RIVM Report 601356001 rivm.nl

This TMF value greater than 1 suggests a potential for biomagnification. However, without direct studies on this compound, its specific trophic transfer and magnification potential remains an area requiring further research.

Environmental Persistence and Global Distribution

The environmental persistence and potential for long-range transport are defining characteristics of POPs, including this compound. Persistence refers to the length of time a chemical remains in the environment before being broken down by biotic or abiotic processes.

PCDFs are known to be highly persistent in the environment. tandfonline.com They are resistant to degradation and can remain in soil and sediment for years. govinfo.gov The half-life of these compounds varies significantly depending on the environmental compartment and the specific congener. For example, studies on related tetrachlorodibenzofuran congeners provide an indication of their persistence. The atmospheric half-life of 2,3,7,8-tetrachlorodibenzofuran, based on its reaction with hydroxyl radicals, is estimated to be about 63 days. nih.gov In aquatic environments, its photodecomposition half-life in natural water exposed to sunlight has been measured at approximately 1.2 days. nih.gov In anaerobic sediments, the half-life of 1,2,3,4-tetrachlorodibenzofuran (B1201123) has been calculated to range from 1.0 to 14.1 years, with some estimates for PCDD/Fs in sediments suggesting half-lives of 10 to 50 years. helsinki.fi

Table 2: Estimated Environmental Half-lives of Related PCDF Congeners

| Compound | Environmental Compartment | Estimated Half-life |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | Atmosphere | ~63 days nih.gov |

| 2,3,7,8-Tetrachlorodibenzofuran | Natural Water (Sunlight) | ~1.2 days nih.gov |

Due to their persistence, PCDFs have the potential for long-range environmental transport. cec.org Once released, they can be carried by air and ocean currents far from their original sources. govinfo.govenvironment.govt.nz In the atmosphere, they exist as vapor or adsorbed to particles, which allows for transport over vast distances, with an atmospheric residence time that can exceed 10 days. govinfo.gov This mobility leads to their deposition in even the most remote ecosystems.

Direct evidence of the global distribution of this compound comes from its detection in the Arctic. It has been identified and quantified in the tissues of Arctic biota, confirming its presence among other contaminants in higher trophic level organisms in this remote region. amazonaws.com The presence of PCDFs in general has been documented in air, water, and sediment in areas far from any direct industrial release. govinfo.govenvironment.govt.nz This widespread distribution underscores the global nature of the contamination threat posed by this class of persistent compounds.

Degradation and Biotransformation Pathways of 2,3,4 Trichlorodibenzofuran

Microbial Degradation Processes

The microbial breakdown of 2,3,4-trichlorodibenzofuran is a critical area of research, offering potential avenues for bioremediation. Both aerobic and anaerobic processes, driven by a diverse range of microorganisms and their enzymatic machinery, contribute to the transformation of this persistent organic pollutant.

Aerobic Biotransformation Mechanisms and Metabolite Identification

Under aerobic conditions, the initial attack on the this compound molecule is often initiated by dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic rings, leading to the formation of chlorinated catechols. While specific metabolites for the 2,3,4-isomer are not extensively documented, studies on similar congeners, such as 2,4,8-trichlorodibenzofuran (B1205654), have shown the formation of corresponding chlorocatechols. uth.gr For instance, the bacterium Sphingomonas sp. strain RW1 has been shown to metabolize various chlorinated dibenzofurans, typically yielding chlorinated salicylic (B10762653) acids and catechols. nih.gov

Anaerobic Reductive Dechlorination Pathways

In anaerobic environments, a key degradation pathway for highly chlorinated organic compounds is reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic structure, which is mediated by halorespiring bacteria. microbe.com While this process has been well-documented for higher chlorinated benzenes and other persistent organic pollutants, specific studies detailing the anaerobic reductive dechlorination of this compound are limited. The general principle suggests that under anaerobic conditions, the higher chlorinated congeners of PCDFs are more susceptible to this transformation, leading to the formation of less chlorinated and often less toxic daughter products.

Identification and Characterization of Microbial Strains (e.g., Bacteria, Fungi) Capable of Degradation

A number of microbial strains have been identified for their ability to degrade various PCDF congeners, although specific data for this compound remains scarce.

The bacterial genus Sphingomonas , particularly strain RW1, has been extensively studied for its capacity to degrade a range of mono- and dichlorinated dibenzofurans and dibenzo-p-dioxins. uth.grnih.gov While its activity on this compound has not been explicitly detailed, its broad substrate range suggests a potential for transformation.

Fungi, especially white-rot fungi, are also known for their ability to degrade a wide array of persistent organic pollutants. For instance, a strain of Cerrena sp. has demonstrated the ability to degrade 2,4,8-trichlorodibenzofuran. researchgate.net Ligninolytic enzymes produced by these fungi are key to their degradative capabilities.

The following table summarizes microbial strains with demonstrated or potential capabilities for degrading trichlorodibenzofuran isomers.

| Microbial Strain | Type | Degraded Compound(s) | Reference |

| Sphingomonas sp. strain RW1 | Bacteria | Mono- and Dichlorinated Dibenzofurans, 2,4,8-Trichlorodibenzofuran | uth.grnih.gov |

| Cerrena sp. F0607 | Fungi | 2,4,8-Trichlorodibenzofuran | researchgate.net |

| Marine Bacteria (BP-PH, DBF-MAK) | Bacteria | Partial degradation of 2,3-dichlorodibenzo-p-dioxin; 2,4,8-trichlorodibenzofuran remained unchanged | nih.gov |

Enzymatic Systems Involved in Biotransformation (e.g., Dioxygenases, Cytochrome P450 Enzymes)

The enzymatic systems of microorganisms are central to the biotransformation of this compound.

Dioxygenases are the primary enzymes involved in the initial aerobic degradation of many aromatic hydrocarbons, including PCDFs. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols, which are then further metabolized to catechols. The angular dioxygenase found in bacteria like Sphingomonas sp. strain RW1 is crucial for attacking the dibenzofuran (B1670420) structure. nih.govasm.org

Cytochrome P450 monooxygenases , found in a wide range of organisms, are also implicated in the metabolism of xenobiotics. In the context of PCDF degradation, these enzymes can hydroxylate the aromatic rings, which can be a first step in their breakdown or can lead to the formation of toxic metabolites. researchgate.net

Photochemical Degradation Studies

Sunlight-induced degradation is another significant pathway for the removal of PCDFs from the environment.

Direct Photolysis Rates and Quantum Yields

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical transformation. The rate of this process is dependent on the quantum yield, which is the efficiency of the photochemical process. Studies on the photodegradation of PCDFs have shown that they can be broken down by sunlight in aqueous environments.

The following table provides an overview of photochemical degradation data for a related PCDF congener.

| Compound | Medium | Observation | Reference |

| 2,3,4,7,8-Pentachlorodibenzofuran | Natural Lake Water vs. Distilled Water-Acetonitrile | Net photodegradation rate was 240-fold faster in natural water. | ias.ac.in |

| Various PCDFs | Water-Acetonitrile Mixtures | Quantum yields for direct photolysis ranged from 10⁻² to 10⁻⁵. | ias.ac.in |

Indirect Photodegradation Mechanisms

The photodegradation of this compound in the environment is significantly influenced by indirect photolysis, a process where naturally occurring substances, known as photosensitizers, absorb light and produce reactive chemical species that in turn degrade the target compound. In aquatic environments, dissolved organic matter (DOM) is the primary photosensitizer. doaj.orgnsf.gov The rate of photodegradation of polychlorinated dibenzofurans (PCDFs) has been observed to be substantially faster in natural waters containing DOM compared to distilled water, indicating the crucial role of these indirect mechanisms.

Upon absorption of solar radiation, DOM is excited to its singlet state (¹DOM), which can then convert to a longer-lived triplet state (³DOM). nih.gov This excited triplet state is a potent oxidizing agent and can directly transfer energy to this compound, leading to its degradation. Alternatively, ³DOM* can react with molecular oxygen to generate other reactive oxygen species (ROS), principally singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). nih.govlnu.edu.cn

Identification of Photodegradation Products

The primary photodegradation pathway for polychlorinated dibenzofurans, including this compound, is reductive dechlorination. csbsju.edu This process involves the removal of chlorine atoms from the aromatic rings, leading to the formation of less chlorinated dibenzofuran congeners. For instance, studies on the photolysis of 2,3,7,8-tetrachlorodibenzofuran (B131793) (a related compound) have shown the formation of a trichlorodibenzofuran as a product. csbsju.edu Similarly, the anaerobic reductive dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) has been shown to yield 1,3,4-trichlorodibenzofuran (B13748373) and subsequently 1,3-dichlorodibenzofuran. nih.gov

Based on these established pathways for similar compounds, the photodegradation of this compound is expected to produce dichlorodibenzofurans through the loss of a single chlorine atom. The preferential loss of a lateral chlorine atom (from positions 2 or 4) is often observed in the photolysis of chlorinated aromatic compounds. csbsju.edu

In addition to reductive dechlorination, other photodegradation pathways for the dibenzofuran nucleus include C-O bond cleavage and hydroxylation, leading to the formation of hydroxylated and ring-opened products. csbsju.edu The photolysis of the parent dibenzofuran in natural water has been shown to yield 2,2'-dihydroxybiphenyl. csbsju.edu

The following table summarizes the likely photodegradation products of this compound based on the degradation pathways of analogous compounds.

| Precursor Compound | Degradation Pathway | Photodegradation Product |

| This compound | Reductive Dechlorination | 2,3-Dichlorodibenzofuran |

| This compound | Reductive Dechlorination | 2,4-Dichlorodibenzofuran |

| This compound | Reductive Dechlorination | 3,4-Dichlorodibenzofuran |

| This compound | C-O Cleavage & Hydroxylation | Chlorinated dihydroxybiphenyls |

Chemical Degradation Pathways in Environmental Systems

Oxidative Degradation Reactions (e.g., with Hydroxyl Radicals, Hydrogen Peroxide)

In various environmental compartments, this compound can undergo oxidative degradation, primarily driven by reactions with highly reactive species such as hydroxyl radicals (•OH). Hydroxyl radicals are ubiquitous in the atmosphere, and in aquatic and soil environments, they can be generated through various photochemical and chemical processes, including the Fenton reaction involving hydrogen peroxide (H₂O₂) and ferrous ions. nih.govnist.gov

The reaction of hydroxyl radicals with aromatic compounds like this compound typically proceeds via electrophilic addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a chlorine atom or the addition of molecular oxygen, leading to the formation of chlorinated phenols, catechols, and eventually ring-cleavage products. The high reactivity and non-selectivity of hydroxyl radicals make this a significant pathway for the ultimate mineralization of persistent organic pollutants.

Hydrogen peroxide can also contribute to the degradation of this compound, primarily as a source of hydroxyl radicals in the presence of transition metals like iron (Fe²⁺/Fe³⁺) through the Fenton and Fenton-like reactions. While direct reaction of hydrogen peroxide with the dibenzofuran ring is likely to be slow under typical environmental conditions, its role as a precursor to the highly reactive hydroxyl radical is crucial.

Nucleophilic Substitution and Addition Reaction Dynamics

While photodegradation and oxidative reactions are major degradation pathways for this compound in the environment, nucleophilic substitution and addition reactions can also contribute to its transformation, particularly in specific microenvironments such as sediments and soils.

Nucleophilic substitution reactions involve the replacement of a chlorine atom on the aromatic ring by a nucleophile. Common environmental nucleophiles include the hydroxide (B78521) ion (OH⁻), alkoxide ions (RO⁻), and sulfide (B99878) ions (HS⁻). The reactivity of chlorinated aromatic compounds towards nucleophilic substitution is generally low and is influenced by the degree of chlorination and the presence of other substituents on the ring. For this compound, the electron-withdrawing nature of the chlorine atoms can slightly activate the ring towards nucleophilic attack, but these reactions are generally expected to be slow under typical environmental pH and temperature conditions.

Nucleophilic addition reactions are less common for aromatic compounds unless the aromaticity of the ring is overcome. In certain microbial or abiotic reductive environments, the dibenzofuran ring system could potentially undergo partial reduction, making it more susceptible to nucleophilic attack. However, there is limited specific information available on the environmental relevance of nucleophilic substitution and addition reactions for the degradation of this compound. nih.gov

Structure Activity Relationship Sar and Molecular Mechanisms of 2,3,4 Trichlorodibenzofuran

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. These models are instrumental in predicting the behavior of untested chemicals and in understanding the mechanisms of action of toxic substances.

Development and Validation of Predictive Models

The development of predictive QSAR models for halogenated dibenzofurans, including derivatives of 2,3,4-trichlorodibenzofuran, has been a focus of toxicological research. These models are typically built using a training set of compounds with known biological activities, such as their binding affinity to the aryl hydrocarbon receptor (AhR). Statistical methods like multiple parameter linear regression are then employed to establish a mathematical relationship between the compounds' structural properties and their activity.

For instance, a QSAR study on 8-substituted 2,3,4-trichlorodibenzofurans measured their rat hepatic cytosolic receptor binding affinities, expressed as EC50 values, which represent the concentration required to elicit a half-maximal response. nih.gov The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques. A reliable QSAR model should not only accurately reproduce the data of the training set but also predict the activity of new, untested compounds. uniroma1.itresearchgate.netnih.gov

Application of Quantum Chemical Descriptors and Molecular Features

The predictive accuracy of QSAR models is heavily dependent on the molecular descriptors used. Quantum chemical descriptors, derived from the principles of quantum mechanics, provide detailed information about the electronic and geometric properties of a molecule. researchgate.netarxiv.orgrsc.org These descriptors, such as molecular weight, molar refractivity, and partition coefficient (log P), are used as independent variables in regression analysis to model the biological activity of compounds like this compound and its derivatives. nih.gov

In the case of 8-substituted 2,3,4-trichlorodibenzofurans, studies have shown that their binding affinities to the AhR are dependent on substituent lipophilicity (π-values). nih.gov Furthermore, the induction of monooxygenase enzymes by these compounds was found to be influenced by a substituent sigma op Hammett constant, in addition to lipophilicity and steric factors. nih.gov This highlights the importance of electronic effects in determining the biological activity of these compounds.

Molecular Interactions and Receptor Binding Dynamics

The biological effects of this compound and related compounds are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov

Ligand-Aryl Hydrocarbon Receptor (AhR) Binding Affinity and Potency

The binding of a ligand to the AhR is the initial step that triggers a cascade of molecular events. The binding affinity of various polychlorinated dibenzofurans, including derivatives of this compound, has been experimentally determined. For example, the EC50 values for the competitive displacement of a radiolabeled ligand from the rat hepatic cytosolic AhR have been measured for a series of 8-substituted 2,3,4-trichlorodibenzofurans. nih.gov These values provide a quantitative measure of the binding potency of these compounds.

Below is an interactive data table summarizing the measured EC50 values for the binding of various 8-substituted 2,3,4-trichlorodibenzofurans to the rat hepatic cytosolic AhR.

| Substituent (at position 8) | EC50 (nM) |

| H | 1.3 |

| F | 1.8 |

| Cl | 1.2 |

| Br | 1.1 |

| I | 0.9 |

| CH3 | 1.5 |

| C2H5 | 2.1 |

| n-C3H7 | 2.8 |

| i-C3H7 | 3.5 |

| t-C4H9 | 11.0 |

| OCH3 | 3.2 |

| OC2H5 | 4.5 |

| CN | 8.7 |

| NO2 | 15.0 |

| NH2 | 5.6 |

| OH | 7.2 |

Data sourced from a study on substituted polychlorinated dibenzofuran (B1670420) receptor binding affinities. nih.gov

Transcriptional Activation and Gene Expression Modulation

Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). nih.gov This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1. nih.govnih.govwhoi.edu

Comparative Molecular Docking and Binding Site Analysis

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to understand the steric and electrostatic interactions between a ligand and its receptor. iupac.orgslideshare.net CoMFA has been applied to polyhalogenated dibenzo-p-dioxins, dibenzofurans, and biphenyls to model their Ah receptor binding. nih.gov These studies have shown strong predictive correlations for AhR binding across these classes of compounds, indicating that they share a common binding mode within the receptor's ligand-binding domain. nih.gov

Molecular docking simulations provide a more detailed view of the ligand-receptor interactions at an atomic level. researchgate.netresearchgate.netmdpi.com Although a specific molecular docking study for this compound is not available in the reviewed literature, the general principles derived from studies on related ligands can be inferred. These studies suggest that the planar structure of dibenzofurans allows them to fit into the hydrophobic ligand-binding pocket of the AhR, where they are stabilized by van der Waals forces and pi-pi stacking interactions with aromatic amino acid residues. The specific substitution pattern of chlorine atoms on the dibenzofuran core influences the electronic properties and the precise fit within the binding pocket, thereby affecting the binding affinity and subsequent biological activity.

Comparative Potency Assessment within PCDF Congeners

The toxicity of individual PCDF congeners can vary significantly, and their potential to cause adverse effects is often evaluated relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This comparative approach utilizes Toxic Equivalency Factors (TEFs), which express the potency of a congener as a fraction of the potency of TCDD. A higher TEF value indicates greater toxicity.

The potency of PCDF congeners is largely determined by their ability to bind to and activate the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov The structure of the congener, particularly the position of the chlorine atoms, plays a crucial role in this interaction. For a PCDF to exhibit significant toxicity, it generally requires chlorine atoms at the lateral positions (2, 3, 7, and 8).

While comprehensive toxicological data for every PCDF congener is not always available, studies have established a general ranking of potency based on AhR binding affinity and the induction of dioxin-responsive genes. Congeners with chlorine atoms in the lateral 2, 3, 7, and 8 positions are the most potent AhR agonists and, consequently, the most toxic.

To illustrate the range of potencies within the PCDF class, the following interactive table presents the World Health Organization's (WHO) TEF values for several PCDF congeners.

| Compound Name | WHO 2005 TEF |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 |

| Octachlorodibenzofuran | 0.0003 |

It is important to note that the TEF for this compound is not established by the WHO, reflecting its lower priority in terms of public health risk compared to the 2,3,7,8-substituted congeners. However, understanding its relative potency is still valuable for a comprehensive assessment of PCDF toxicity.

Advanced Spectroscopic and Computational Approaches in 2,3,4 Trichlorodibenzofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules, including chlorinated dibenzofurans. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC)

The structural confirmation of 2,3,4-Trichlorodibenzofuran relies on a suite of NMR experiments. While comprehensive experimental spectra for this specific isomer are not widely published, data can be predicted using computational methods and inferred from structurally similar compounds.

¹H NMR Spectroscopy : Proton NMR provides information on the number and type of hydrogen atoms. For this compound, five aromatic proton signals are expected. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the oxygen atom in the furan (B31954) ring. Protons on the chlorinated benzene (B151609) ring are expected to resonate at a lower field (higher ppm) compared to those on the other ring.

¹³C NMR Spectroscopy : Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum for this compound would show 12 distinct signals for the 12 carbon atoms of the dibenzofuran (B1670420) core. The carbons directly bonded to chlorine atoms (C-2, C-3, C-4) would exhibit significant downfield shifts. Carbons in the ether linkage (C-4a, C-5a) also have characteristic chemical shifts.

2D NMR Techniques : Two-dimensional NMR experiments are critical for assembling the molecular structure by establishing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These values are computationally predicted and may vary from experimental data. Predictions are based on standard DFT methods.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 8.15 | 114.5 |

| 2 | - | 125.1 |

| 3 | - | 126.3 |

| 4 | - | 122.9 |

| 4a | - | 121.8 |

| 5a | - | 155.2 |

| 6 | 7.95 | 112.9 |

| 7 | 7.48 | 122.1 |

| 8 | 7.65 | 129.7 |

| 9 | 7.59 | 124.6 |

| 9a | - | 121.0 |

| 9b | - | 156.8 |

Application of Computational Chemistry in NMR Data Interpretation

Given the challenge of synthesizing and isolating pure congeners, computational chemistry has become a vital adjunct to experimental NMR. Quantum chemical calculations are used to predict NMR parameters with a high degree of accuracy.

The most common method involves optimizing the molecular geometry using Density Functional Theory (DFT) and then calculating the NMR shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

This predictive power is invaluable in several ways:

Structure Verification : Comparing a predicted spectrum to an experimental one can confirm a proposed structure or help identify an unknown isomer.

Signal Assignment : For complex spectra with overlapping signals, theoretical calculations can provide the definitive assignment for each resonance. mdpi.com

Understanding Substituent Effects : Computational models can systematically probe how the position and number of chlorine atoms influence the chemical shifts across the molecule, providing insights into electronic structure.

Benchmark studies have evaluated numerous density functionals and basis sets to identify the most accurate and efficient combinations for predicting both ¹H and ¹³C chemical shifts. mdpi.com For instance, functionals like ωB97X-D and WP04, combined with appropriate basis sets and a solvent model, have shown excellent performance in reproducing experimental data. mdpi.com

Computational Chemistry and Molecular Modeling

Beyond NMR prediction, computational chemistry and molecular modeling provide profound insights into the intrinsic properties of this compound. These methods allow researchers to study its electronic structure, stability, and potential for transformation without the need for hazardous and complex experiments.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size. DFT calculations are used to determine key properties that govern the reactivity and electronic nature of this compound.

In a comprehensive study of 35 polychlorinated dibenzofurans, DFT at the B3LYP/6-31G* level was used to calculate a range of quantum chemical descriptors to model their toxicity. researchgate.net For this compound, these calculations provide values for:

Energy of the Highest Occupied Molecular Orbital (E-HOMO) : Indicates the tendency to donate electrons.

Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) : Reflects the ability to accept electrons.

Energy Gap (HOMO-LUMO) : A smaller gap suggests higher reactivity.

These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or electronic features with its biological activity, such as its binding affinity to the Aryl Hydrocarbon Receptor (AhR). nih.govftstjournal.com

Table 2: Selected DFT-Calculated Properties of Dioxin-like Compounds

This table presents representative data from studies on polychlorinated dibenzofurans to illustrate the types of parameters derived from DFT calculations.

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | -6.58 | -1.85 | 4.73 | 1.88 |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | -6.71 | -2.01 | 4.70 | 0.00 |

| 1,2,3,4-Tetrachlorodibenzofuran (B1201123) | -6.75 | -1.99 | 4.76 | 3.54 |

Conformational Analysis and Molecular Dynamics Simulations

While dibenzofurans are largely planar and rigid, computational methods can explore their subtle flexibility and interactions with other molecules.

Conformational Analysis : For flexible molecules, this analysis seeks to identify all low-energy shapes (conformers) the molecule can adopt. For semi-rigid molecules like this compound, this is less critical, but it becomes important when studying interactions with biological receptors. A genetic algorithm-based approach has been used to explore the conformational space of various AhR ligands, including this compound, to understand how they fit into the receptor's binding pocket. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. nih.gov These simulations are powerful for understanding how a ligand like this compound interacts with a biological target, such as a receptor protein. For a related compound, 6-Methyl-1,3,8-trichlorodibenzofuran, MD simulations were used to study the stability of its complex with the Glucocorticoid Receptor. plos.org Key metrics from such simulations include:

Root-Mean-Square Deviation (RMSD) : Tracks how much the protein and ligand structures deviate from their starting positions, indicating the stability of the binding. plos.org

Root-Mean-Square Fluctuation (RMSF) : Shows the flexibility of different parts of the protein, revealing which regions are most affected by ligand binding. plos.org

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational models are highly effective at predicting various spectroscopic data and exploring potential chemical reactions.

Prediction of Spectroscopic Parameters : Beyond NMR, computational methods can predict other spectra. For instance, the Toxin and Toxin Target Database (T3DB) includes a predicted LC-MS/MS spectrum for this compound, which is useful for its identification in complex mixtures by mass spectrometry. t3db.ca

Prediction of Reaction Pathways : DFT can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This allows researchers to determine the feasibility and mechanism of degradation or transformation pathways. For example, a detailed DFT study on the reaction of 2,3,7,8-tetrachlorodibenzofuran (a related compound) with hydrogen peroxide elucidated the reaction mechanism, calculated the energy barriers for the reaction, and showed the catalytic effect of water molecules. acs.org Such studies are crucial for understanding how these persistent pollutants might be broken down in the environment.

Integration of Multi-Spectroscopic and Computational Data for Comprehensive Characterization

The unambiguous characterization of specific polychlorinated dibenzofuran (PCDF) congeners, such as this compound, presents a significant analytical challenge due to the large number of structurally similar isomers. To overcome this, modern research relies on a synergistic approach, integrating data from multiple advanced spectroscopic techniques with sophisticated computational modeling. researchgate.net This integrated strategy is essential for confirming molecular structure, understanding physicochemical properties, and elucidating chemical behavior, moving beyond the limitations of any single method. researchgate.net

Advanced spectroscopic methods provide direct experimental evidence of molecular features. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy are fundamental in the analysis of PCDFs. ontosight.airesearchgate.netresearchgate.net Mass spectrometry is particularly powerful for identifying compounds and their metabolites. asm.org For instance, specialized techniques like Resonance-Enhanced Multiphoton Ionization Time-of-Flight Mass Spectrometry (REMPI-TOFMS) have been evaluated for the real-time detection of PCDF isomers in complex mixtures. ncats.io Further detailed analysis can be achieved with tandem mass spectrometry (LC-MS/MS), which provides information on molecular fragmentation patterns.

Computational chemistry offers predictive insights that complement and guide experimental work. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate molecular descriptors and properties for PCDFs. researchgate.netresearchgate.net These calculations can predict optimized molecular geometries, vibrational frequencies corresponding to IR and Raman spectra, and thermodynamic parameters like enthalpies of formation. acs.orgias.ac.in For example, studies have employed DFT and other high-level model chemistries to predict the relative stability and formation enthalpies of various PCDF isomers, including this compound. acs.org

The true power of this modern approach lies in the integration of these two domains. Computational results are used to interpret and validate complex experimental spectra. researchgate.net For example, DFT-calculated vibrational frequencies can be used to assign specific absorption bands in an experimental FTIR spectrum to corresponding molecular motions. ias.ac.in Similarly, predicted mass spectra can help confirm the identity of a compound detected via LC-MS/MS. The Toxin and Toxin Target Database (T3DB), for instance, provides computationally predicted spectra for compounds that may be difficult to analyze experimentally. t3db.ca These predictions, while needing experimental confirmation, serve as a valuable guide for identification. t3db.ca

Furthermore, computational models like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to correlate the structural features of molecules like this compound with their chemical or biological interactions. scholarsresearchlibrary.comftstjournal.com These models utilize descriptors derived from the molecule's computed three-dimensional structure to understand its behavior. ftstjournal.com

Detailed Research Findings

Spectroscopic Data

While complete, published experimental spectra for this compound are not widely available in public repositories, its characterization has been noted in specific research, such as analyses using ¹³C NMR. researchgate.net The power of mass spectrometry is demonstrated through predicted data, which provides a reference for experimental work.

Below is a table of predicted tandem mass spectrometry (MS/MS) data for this compound, generated using Competitive Fragmentation Modeling-ID (CFM-ID). t3db.ca

Predicted LC-MS/MS Spectrum for this compound This is a predicted spectrum and should only be used as a guide; further experimental evidence is required to confirm identification. t3db.ca

| Property | Value | Source |

| Compound Name | This compound | t3db.ca |

| Molecular Formula | C₁₂H₅Cl₃O | t3db.ca |

| Monoisotopic Mass | 269.9406 Da | t3db.ca |

| Spectrum Type | Predicted LC-MS/MS, Positive Ion Mode | t3db.ca |

| Collision Energy | 20 eV | t3db.ca |

| Instrument Type | QTOF (generic) | t3db.ca |

| Splash Key | splash10-00di-0090000000-c27703bc03d6760a72f5 | t3db.ca |

Computational Data

Computational studies have provided significant insights into the thermodynamic properties of this compound. The standard gas-phase enthalpies of formation have been predicted using high-level theoretical models, which are crucial for understanding the compound's stability and formation pathways. acs.org

Predicted Thermodynamic and Molecular Properties for this compound

| Parameter | Predicted Value | Computational Method | Source |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | 0.70779 Hartree | G3XMP2 (IR1) | acs.org |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | 0.25596 Hartree | G3XMP2 (IR2) | acs.org |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | 0.18798 Hartree | B3LYP/6-31G(2df,p) (IR1) | acs.org |

Note: IR1 and IR2 refer to two different isodesmic reaction schemes used for the prediction of formation enthalpies. acs.org

This integration of predictive computational data with targeted spectroscopic analysis provides a robust framework for the comprehensive characterization of this compound, enabling researchers to distinguish it from its many isomers and to understand its fundamental chemical properties.

Research Gaps and Future Directions in 2,3,4 Trichlorodibenzofuran Studies

Development of Innovative and Sustainable Remediation Technologies

The remediation of sites contaminated with 2,3,4-TCDF and other persistent organic pollutants (POPs) presents a significant challenge. Current methods often have limitations, prompting a search for more sustainable and innovative solutions.

Current Remediation Approaches and Their Limitations:

Thermal Treatment: Technologies like thermal desorption and incineration can effectively remove organic contaminants. engineering.org.cnresearchgate.net However, these methods can be energy-intensive and may negatively impact soil properties. engineering.org.cn

Bioremediation: This approach uses microorganisms to break down pollutants. researchgate.net While promising and cost-effective, its application can be limited for highly chlorinated compounds like 2,3,4-TCDF. researchgate.netresearchgate.net

Physical and Chemical Treatments: Soil washing with organic solvents and chemical redox techniques are other options. researchgate.net However, the high costs and energy consumption of some of these methods are significant drawbacks. researchgate.net

Emerging and Sustainable Remediation Technologies:

Mycoremediation: The use of fungi to break down pollutants is a sustainable approach. researchgate.net Some fungi produce enzymes that can degrade complex organic compounds. researchgate.net

Pyrolysis: This process involves heating contaminants in the absence of oxygen. It can effectively treat high molecular weight hydrocarbons at lower temperatures than incineration, saving energy. engineering.org.cn

Green Sorbents and Biochar: The use of materials like biochar, a charcoal-like substance, is being explored for its potential to adsorb and immobilize contaminants in soil and water. mdpi.com

Further research is crucial to optimize these emerging technologies and assess their long-term effectiveness and environmental impact. mdpi.com

Comprehensive Understanding of Environmental Transformation Pathways

The fate of 2,3,4-TCDF in the environment is complex and not fully understood. Research into its transformation pathways is essential for predicting its environmental behavior and developing effective remediation strategies.

Known Transformation Processes:

Anaerobic Dechlorination: Under anaerobic conditions, microorganisms can remove chlorine atoms from chlorinated compounds, a process known as reductive dechlorination. helsinki.fi Studies have shown the dechlorination of related compounds, suggesting a potential pathway for 2,3,4-TCDF. helsinki.fi

Aerobic Biodegradation: Some aerobic bacteria can transform and degrade chlorinated dibenzofurans. hep.com.cnasm.org Bacteria like Sphingomonas wittichii RW1 have been shown to metabolize certain chlorinated dioxins and dibenzofurans. asm.org

Photochemical Degradation: Sunlight can contribute to the breakdown of some pollutants, a process known as photochemically-induced fluorescence. semanticscholar.org

Research Needs:

Identifying the specific microorganisms and enzymes involved in the degradation of 2,3,4-TCDF.

Understanding the intermediate and final products of its transformation.

Determining the rates of these transformation processes under various environmental conditions.

Refinement of Analytical Methodologies for Complex Matrices and Ultra-Trace Levels

Accurately detecting and quantifying 2,3,4-TCDF in complex environmental samples like soil, sediment, and biological tissues is a significant analytical challenge.

Current Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and powerful technique for analyzing organic compounds. asm.org High-resolution GC-MS is often used for the analysis of dioxin-like compounds. diva-portal.org

Immunoassays: These methods use antibodies to detect specific compounds and can be used for screening samples. epa.gov They offer a more rapid and cost-effective alternative to traditional methods for site characterization. clu-in.org

Challenges and Future Directions:

Matrix Interference: The complexity of environmental samples can interfere with the analysis, making it difficult to achieve accurate results at very low concentrations.

Sensitivity and Selectivity: There is a continuous need for more sensitive and selective methods to detect ultra-trace levels of 2,3,4-TCDF and distinguish it from other related compounds.

Automation and High-Throughput Screening: Developing automated and high-throughput methods is crucial for large-scale monitoring and risk assessment. scholaris.ca

Future research should focus on developing novel sample preparation techniques and more advanced analytical instrumentation to overcome these challenges.

Advanced Computational Approaches for Predicting Environmental Behavior and Molecular Interactions

Computational models are valuable tools for understanding and predicting the environmental fate and toxicity of chemicals like 2,3,4-TCDF.

Current Computational Methods:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Models: These models relate the chemical structure of a compound to its activity or toxicity. researchgate.netresearchgate.net They can be used to predict the toxicity of compounds that have not been tested experimentally. researchgate.netresearchgate.net

Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netacs.org It can provide insights into reaction mechanisms and molecular properties. acs.org

Future Research Directions:

Improving Model Accuracy: Further refinement of computational models is needed to improve the accuracy of their predictions. This includes incorporating more complex environmental factors and biological interactions.

Large-Scale Hazard Assessment: Applying these models to large databases of chemicals can help prioritize substances for further testing and regulation. scholaris.ca

Understanding Molecular Mechanisms: Advanced computational studies can help elucidate the molecular mechanisms of toxicity, such as the interaction of 2,3,4-TCDF with the aryl hydrocarbon (Ah) receptor. eaht.org

Interdisciplinary Research on Sources, Fate, and Long-Term Environmental Implications

A holistic understanding of 2,3,4-TCDF requires an interdisciplinary approach that integrates knowledge from various fields.

Key Research Areas:

Source Identification: While it's known that chlorinated dibenzofurans are byproducts of industrial processes, identifying all specific sources of 2,3,4-TCDF is crucial for preventing its release into the environment. helsinki.finih.gov

Environmental Fate and Transport: Research is needed to better understand how 2,3,4-TCDF moves through different environmental compartments, including air, water, soil, and the food chain.

Long-Term Ecological Effects: The long-term impacts of low-level exposure to 2,3,4-TCDF on ecosystems and wildlife are not well understood and require further investigation.

Human Exposure Pathways: Identifying all potential routes of human exposure is essential for protecting public health. govinfo.gov

By fostering collaboration between chemists, biologists, environmental scientists, and toxicologists, a more complete picture of the environmental risks posed by 2,3,4-TCDF can be developed, leading to more effective strategies for its management and control.

Q & A

Q. What analytical techniques are recommended for quantifying 2,3,4-Trichlorodibenzofuran in environmental samples?

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for quantifying chlorinated dibenzofurans due to their low environmental concentrations and structural complexity. Isotopic dilution using -labeled internal standards (e.g., 2,3,7,8-Tetrachlorodibenzofuran-) improves accuracy by correcting for matrix effects and recovery losses . For calibration, prepare stock solutions in non-polar solvents like toluene (e.g., 50 μg/mL) to ensure stability, and validate using certified reference materials .

Q. How should exposure studies be designed to assess the environmental persistence of this compound?

Conduct controlled microcosm experiments to measure half-life under varying conditions (aerobic/anaerobic, UV exposure, soil types). Use -labeled analogs to track degradation pathways and metabolite formation via HRGC/HRMS. Include quality controls such as solvent blanks and matrix spikes to distinguish abiotic vs. biotic degradation . Monitor photodegradation products using LC-MS/MS to identify intermediate compounds.

Q. What quality control measures are essential when preparing stock solutions for ecotoxicological assays?

Use gravimetric preparation in inert solvents (e.g., toluene or 10% toluene/nonanol mixtures) to avoid hydrolysis. Verify purity via NMR or GC-MS and store solutions in amber vials at -20°C to prevent photodegradation. Regularly cross-check concentrations against certified reference materials (e.g., Wel Environmental standards at 50 μg/mL) and validate recovery rates using isotopic tracers .

Advanced Research Questions

Q. How can discrepancies in Toxic Equivalency Factor (TEF) assignments for this compound be resolved?

Discrepancies arise from variations in aryl hydrocarbon receptor (AhR) binding affinity and species-specific responses. Address this by:

- Conducting comparative in vitro assays (e.g., ethoxyresorufin-O-deethylase (EROD) induction in rodent hepatocytes).

- Performing congener-specific toxicity studies using 2,3,7,8-TCDD as the reference TEF = 1 .

- Applying computational modeling (e.g., QSAR) to correlate chlorine substitution patterns with bioactivity .

Q. What challenges exist in congener-specific analysis of this compound in complex matrices?

Co-elution with structurally similar congeners (e.g., 2,4,8-Trichlorodibenzofuran) complicates identification. Mitigate this by:

Q. How does the chlorination pattern of this compound influence its bioaccumulation compared to other CDFs?

The 2,3,4-substitution increases lipophilicity (log ) compared to less chlorinated congeners, enhancing bioaccumulation in lipid-rich tissues. However, adjacent chlorine atoms (e.g., 2,3-positions) may reduce metabolic clearance in vertebrates. Compare bioaccumulation factors (BAFs) using radiolabeled analogs in fish models and assess hepatic cytochrome P450-mediated oxidation rates .

Q. How can anthropogenic sources of this compound be distinguished from natural sources in environmental forensics?

Analyze congener profiles and isotopic signatures () to identify source fingerprints. Anthropogenic sources (e.g., incineration, PCB byproducts) typically show higher proportions of 2,3,7,8-substituted congeners, while natural formation (e.g., forest fires) produces random chlorination patterns. Use principal component analysis (PCA) to correlate environmental samples with known emission profiles .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.